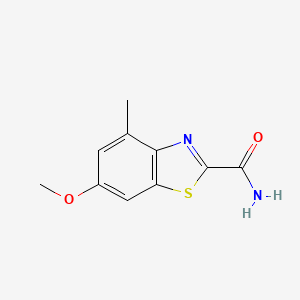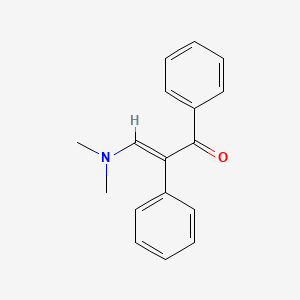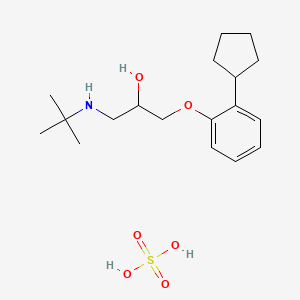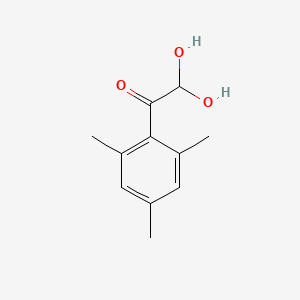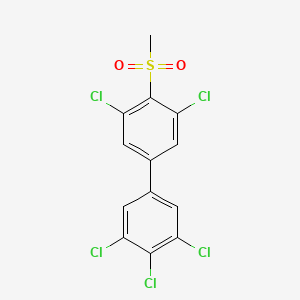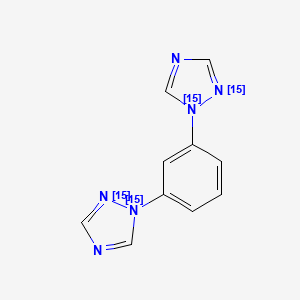![molecular formula C8H13N5O B13836381 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
准备方法
The synthesis of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide typically involves the following steps:
Cycloaddition Reaction:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
化学反应分析
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazole derivatives .
科学研究应用
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of 1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as cell cycle arrest or apoptosis in cancer cells .
相似化合物的比较
1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide can be compared with other triazole derivatives such as:
1,2,4-Triazole: This isomer has slightly different chemical properties and biological activities compared to 1,2,3-triazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylamide group, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-3-4-13-5-7(11-12-13)8(14)10-6-1-2-6/h5-6H,1-4,9H2,(H,10,14) |
InChI 键 |
BYHVEAXFHFFUGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


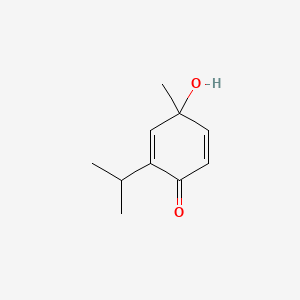
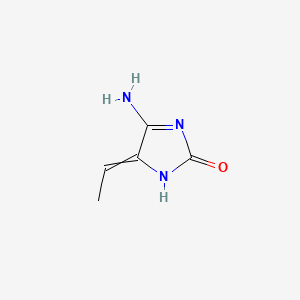
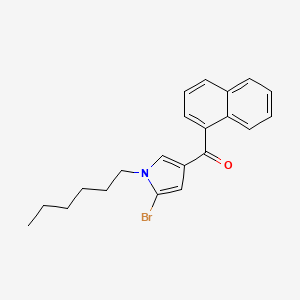


![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
